N-Formyl Thyroxine
Overview
Description
N-Formyl Thyroxine, also known as N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine, is a derivative of thyroxine (T4), an endogenous hormone secreted by the thyroid gland. Thyroxine plays a crucial role in regulating metabolism, growth, and development in humans. This compound is primarily studied as a potential impurity in levothyroxine, a synthetic form of thyroxine used to treat thyroid hormone deficiency and other thyroid-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Thyroxine involves multiple steps, starting from L-tyrosine. The process includes nitration, N-acetylation, esterification, coupling with p-methoxyphenol, hydrogenation, diazotization, demethylation, hydrolysis, and ring iodination . The formylation step is typically carried out using formic acid activated with N,N-dicyclohexylcarbodiimide (DCC) in a liquid phase .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts and reaction conditions to ensure high yield and purity. The process is designed to minimize impurities and by-products, adhering to stringent regulatory guidelines .
Chemical Reactions Analysis
Types of Reactions: N-Formyl Thyroxine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, as well as amine and hydroxyl derivatives .
Scientific Research Applications
N-Formyl Thyroxine has several scientific research applications:
Chemistry: It is used as a reference standard for studying impurities in levothyroxine synthesis.
Biology: Research on thyroid hormone analogs and their biological activities often includes this compound.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of thyroid hormone derivatives.
Industry: this compound is used in the quality control of levothyroxine production to ensure the absence of impurities
Mechanism of Action
N-Formyl Thyroxine exerts its effects by interacting with thyroid hormone receptors. These receptors are involved in regulating gene expression related to metabolism, growth, and development. The formyl group in this compound may alter its binding affinity and activity compared to thyroxine, leading to different physiological effects .
Comparison with Similar Compounds
Levothyroxine (T4): The primary synthetic form of thyroxine used in medical treatments.
Triiodothyronine (T3): The active form of thyroid hormone with higher potency than T4.
N-Acetyl Thyroxine: Another derivative of thyroxine with different pharmacological properties.
Uniqueness: N-Formyl Thyroxine is unique due to the presence of the formyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of structural modifications on thyroid hormone function .
Properties
IUPAC Name |
(2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRNTTVIRGKKSQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11I4NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217422 | |
Record name | N-Formyl thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30217422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671235-41-9 | |
Record name | N-Formyl thyroxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671235419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Formyl thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30217422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FORMYL THYROXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JQ6559BER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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